molecular formula C22H23NO7S2 B2521218 N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide CAS No. 879649-14-6

N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

Cat. No.: B2521218
CAS No.: 879649-14-6
M. Wt: 477.55
InChI Key: ITQZPYVAFFOZOR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a structurally complex compound featuring a cyclohexanecarboxamide core linked to two distinct moieties: a 3,4-dimethoxybenzenesulfonyl group and a 2-oxo-2H-1,3-benzoxathiol-5-yl group. The sulfonyl and benzoxathiol groups confer unique electronic and steric properties, while the cyclohexane ring introduces conformational rigidity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S2/c1-28-17-11-9-16(13-19(17)29-2)32(26,27)23(21(24)14-6-4-3-5-7-14)15-8-10-18-20(12-15)31-22(25)30-18/h8-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZPYVAFFOZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 3,4-dimethoxybenzenesulfonyl chloride can be reacted with the benzoxathiol derivative in the presence of a base such as triethylamine.

    Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the sulfonylated benzoxathiol with cyclohexanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral and Anticancer Properties

Research has indicated that N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide exhibits promising antiviral and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in viral replication and cancer cell proliferation.

Case Study: Anticancer Efficacy

In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent. Comparative studies showed that this compound was more effective than standard chemotherapeutic agents against certain cancer types.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes related to metabolic pathways. For example, it has shown inhibitory effects on α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of metabolic enzymes
Antiviral ActivityInhibition of viral replication
Anticancer ActivityInduction of apoptosis in cancer cells

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those observed for traditional antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against various bacterial strains, revealing that the compound effectively inhibited growth at concentrations significantly lower than those required for conventional treatments.

Table 2: Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by binding to their active sites. In biochemical studies, it could act as an inhibitor by interacting with specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is compared below with structurally or functionally related compounds.

Table 1: Key Comparative Parameters

Compound Name Core Structure Substituents/Functional Groups Thermal Behavior During Curing Ring Puckering Influence Key Research Findings
This compound Cyclohexanecarboxamide 3,4-Dimethoxybenzenesulfonyl, Benzoxathiol Not reported Chair conformation likely Hypothesized high thermal stability due to rigid cyclohexane and sulfonyl groups
Bisphenol-A benzoxazine Benzoxazine Phenolic nuclei, amine linkages Macroscopic expansion (~2-3%), isothermal contraction (~1.5%) N/A Volume changes linked to polymerization kinetics and crosslink density
Cyclohexanesulfonamide derivatives Cyclohexane Sulfonamide, variable aryl groups Moderate shrinkage (~1%) Chair-to-boat transitions affect solubility Enhanced solubility in polar solvents due to puckering flexibility
1,3-Benzoxathiol-2-one derivatives Benzoxathiol Oxathiolone ring, variable substituents Not applicable Planar ring geometry High reactivity in nucleophilic substitutions due to electron-deficient sulfur

Structural and Functional Differences

Core Structure :

  • The cyclohexanecarboxamide core introduces conformational rigidity compared to planar benzoxazines or flexible aliphatic sulfonamides. This rigidity may reduce entropy-driven volume changes during curing, contrasting with benzoxazines, which exhibit macroscopic expansion but isothermal contraction due to polymerization-induced crosslinking .
  • The 1,3-benzoxathiol-5-yl group contains a sulfur atom in the oxathiolone ring, which is more electron-deficient than the oxygen-rich benzoxazine rings. This difference may enhance electrophilic reactivity in crosslinking reactions .

Thermal Behavior :

  • While direct data on the target compound’s curing behavior is unavailable, its sulfonyl and benzoxathiol groups likely stabilize the structure at high temperatures. In contrast, benzoxazines show dual volume effects (expansion and contraction) due to competing ring-opening polymerization and crosslink formation .

Cremer and Pople’s puckering coordinates suggest that six-membered rings like cyclohexane exhibit lower pseudorotational freedom, reducing conformational entropy and enhancing predictability in solid-state packing.

Electronic Properties: The 3,4-dimethoxybenzenesulfonyl group provides electron-donating methoxy substituents, which may moderate the electron-withdrawing effects of the sulfonyl group. This balance could influence solubility and reactivity relative to non-methoxy sulfonamides.

Biological Activity

N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a sulfonamide moiety and a benzoxathiol unit, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C22H23NO7S2, with a molecular weight of approximately 477.55 g/mol. The compound contains multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight477.55 g/mol
Hydrogen Bond Acceptors12
Hydrogen Bond Donors0
Rotatable Bonds9
LogP (Partition Coefficient)3.438
Water Solubility (LogSw)-3.89

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide structure is known for its ability to inhibit certain enzymes, which may play a role in its therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by interfering with viral replication processes.
  • Anticancer Activity : The benzoxathiol moiety has been associated with anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Case Studies:

  • In Vitro Studies : Compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research on this compound's anticancer potential.
  • Pharmacological Evaluation : A pharmacological evaluation indicated that compounds containing the benzoxathiol unit showed activity against specific viral strains in vitro. This suggests that the target compound may also possess antiviral properties that warrant further investigation .

Q & A

Basic: What are the critical steps in synthesizing N-(3,4-dimethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide?

Methodological Answer:
The synthesis typically follows a multi-step route:

Core Structure Assembly : Cyclohexanecarboxamide is functionalized with sulfonyl and benzoxathiolone groups via nucleophilic substitution or coupling reactions. Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to avoid side reactions .

Sulfonylation : Reaction of 3,4-dimethoxybenzenesulfonyl chloride with the intermediate amine under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by NMR and mass spectrometry .

Advanced: How can researchers address low yields in the final sulfonylation step?

Methodological Answer:
Low yields often stem from steric hindrance or competing hydrolysis. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced degradation .
    Characterize intermediates via IR spectroscopy to confirm reactive group integrity before proceeding .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., m/z ~500–550) and fragmentation pathways .
  • Infrared Spectroscopy (IR) : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Advanced: How should researchers resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation steps:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
  • Mechanistic Profiling : Perform kinetic studies (e.g., IC50 curves) to differentiate target-specific vs. off-target effects .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide structural optimization .

Advanced: How can the compound’s stability in aqueous buffers be improved for in vitro studies?

Methodological Answer:
Instability often arises from hydrolysis of the sulfonyl or benzoxathiolone groups. Solutions:

  • pH Control : Use phosphate buffers (pH 7.4) instead of Tris, which may catalyze degradation .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in acetonitrile/water mixtures .
  • Prodrug Design : Modify labile groups (e.g., ester-protected sulfonamides) for delayed release .

Basic: What are potential biological targets for this compound based on structural analogs?

Methodological Answer:
Analog studies suggest targets include:

  • Enzyme Inhibition : Sulfonamide groups inhibit carbonic anhydrase IX/XII, relevant in cancer .
  • Antimicrobial Activity : Benzoxathiolone derivatives disrupt bacterial biofilms .
  • Neuroprotection : Cyclohexanecarboxamide analogs modulate GABA receptors .

Advanced: How can researchers design comparative studies with structural analogs to optimize activity?

Methodological Answer:

  • SAR Table : Compare analogs with systematic substitutions (e.g., methoxy vs. ethoxy groups):
AnalogSubstituent R₁Substituent R₂IC50 (nM)
A3,4-OCH₃H120
B4-OCH₃Cl85
  • Crystallography : Resolve co-crystal structures to identify binding site interactions .
  • Free Energy Calculations : Use MM-PBSA to rank analog binding affinities computationally .

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